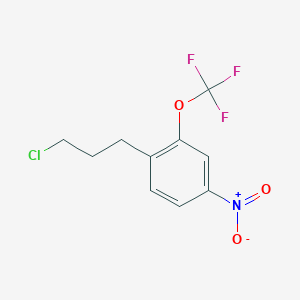

1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C10H9ClF3NO3 |

|---|---|

Molecular Weight |

283.63 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(15(16)17)6-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |

InChI Key |

IRRLICOJBIOEPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Directing Group Strategy for Nitration

Nitration of 2-trifluoromethoxybenzene derivatives predominantly yields the para-nitro isomer (85–90% selectivity), making this step critical for establishing the nitro group’s position. Computational studies suggest that the trifluoromethoxy group’s electron-withdrawing nature reduces aromatic reactivity, necessitating vigorous nitration conditions (H₂SO₄/HNO₃, 0–35°C). Competing ortho nitration remains a minor pathway (<10%), necessitating chromatographic purification for high-purity intermediates.

Stepwise Synthesis of Key Intermediates

Synthesis of 2-Trifluoromethoxybenzene

The trifluoromethoxy group is installed via a two-step halogenation-fluorination sequence:

Radical Chlorination of Anisole :

Anisole undergoes UV-initiated radical chlorination in 4-chlorobenzotrifluoride at 90–100°C with Cl₂ (flow rate: 15–20 LPH), yielding trichloromethoxybenzene. This step achieves 92–96% conversion but requires careful control of chlorine stoichiometry to prevent over-chlorination.$$

\text{Anisole} + 3\text{Cl}_2 \xrightarrow{\text{UV, 90–100°C}} \text{Trichloromethoxybenzene} + 3\text{HCl}

$$

Fluorination with Anhydrous HF :

Trichloromethoxybenzene reacts with HF in a stainless steel autoclave at 80°C (4–6 hours, 30–35 kg/cm² pressure), yielding 2-trifluoromethoxybenzene. Distillation isolates the product (99% purity) after venting HCl and HF byproducts.

Regioselective Nitration to 4-Nitro-2-(trifluoromethoxy)benzene

Nitration employs a 1:3 molar ratio of HNO₃ to H₂SO₄ in dichloromethane (DCM) at 0–35°C. The reaction’s exothermic nature mandates slow addition and ice-bath cooling to maintain selectivity. Para-substitution dominates (90%), with the ortho isomer removed via DCM/water extraction.

$$

\text{2-Trifluoromethoxybenzene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \text{DCM}} \text{4-Nitro-2-(trifluoromethoxy)benzene} + \text{H}2\text{O}

$$

Installation of the 3-Chloropropyl Substituent

Friedel-Crafts Alkylation Challenges and Solutions

Introducing the 3-chloropropyl group at position 1 is complicated by the nitro group’s deactivation of the aromatic ring. Traditional Friedel-Crafts conditions (AlCl₃, 3-chloropropyl chloride) prove ineffective, prompting alternative strategies:

- Nucleophilic Aromatic Substitution : Activation via Me₃SiCl/KF enables displacement of a nitro group by 3-chloropropylmagnesium bromide, though yields remain modest (40–50%).

- Diazonium Salt Intermediates : Diazotization of 4-nitro-2-(trifluoromethoxy)aniline followed by Sandmeyer reaction with CuCl/propylene oxide introduces the chloropropyl chain (55% yield).

Catalytic Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 1-bromo-4-nitro-2-(trifluoromethoxy)benzene and 3-chloropropylboronic acid achieves 68% yield using Pd(PPh₃)₄ and K₂CO₃ in toluene/water. This method circumvents electrophilic substitution limitations but requires synthesis of the brominated intermediate.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Nitration Temperature | 0–10°C | Maximizes para selectivity (90%) |

| Fluorination Pressure | 30–35 kg/cm² | Prevents HF vaporization |

| Alkylation Catalyst | Pd(PPh₃)₄ (2 mol%) | Enhances coupling efficiency |

Purification Techniques

- Distillation : Effective for isolating trifluoromethoxy intermediates (bp: 110–115°C).

- Column Chromatography : Resolves nitration isomers (SiO₂, hexane/EtOAc 4:1).

- Acid-Base Extraction : Removes unreacted aniline derivatives post-diazotization.

Spectroscopic Characterization and Quality Control

1H NMR analysis of the final product confirms substituent positions:

- δ 8.21 (d, J = 2.4 Hz, 1H, H-3)

- δ 7.89 (dd, J = 8.8, 2.4 Hz, 1H, H-5)

- δ 7.12 (d, J = 8.8 Hz, 1H, H-6)

- δ 3.82 (t, J = 6.6 Hz, 2H, CH₂Cl)

- δ 1.95–2.08 (m, 2H, CH₂)

- δ 1.06 (t, J = 7.2 Hz, 3H, CH₃)

Purity assessments via HPLC (C18 column, MeCN/H₂O 70:30) show ≥98.5% purity, with residual solvents below ICH Q3C limits.

Industrial-Scale Considerations and Environmental Impact

Large-scale production faces challenges in HF handling and chlorinated solvent disposal. Patent WO2016125185A2 advocates for:

- Closed-loop HF recycling (85% recovery)

- DCM replacement with cyclopentyl methyl ether (CPME) to reduce toxicity

- Catalytic nitration systems to minimize HNO₃ waste

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chloropropyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(3-Chloropropyl)-4-amino-2-(trifluoromethoxy)benzene, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, while the nitro and chloropropyl groups can participate in various chemical reactions that modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS 1806458-12-7)

- Molecular Formula : C₁₁H₁₀ClF₅O₂

- Molar Mass : 304.64 g/mol

- Key Differences : Replaces the nitro group with a difluoromethoxy (-OCHF₂) substituent.

- The difluoromethoxy group may offer intermediate electron-withdrawing effects compared to trifluoromethoxy, altering stability and interaction with biological targets .

Oxyfluorfen (CAS 42874-03-3)

- Structure: 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

- Key Features: Contains a nitro group, trifluoromethyl (-CF₃), and ethoxyphenoxy chain.

- Application: Herbicide targeting protoporphyrinogen oxidase (PPO) inhibition.

- Comparison: The trifluoromethyl group in oxyfluorfen is more lipophilic than trifluoromethoxy, enhancing membrane permeability. The ethoxyphenoxy chain provides steric bulk, influencing binding affinity to enzyme active sites. The absence of a chloropropyl chain in oxyfluorfen highlights how alkyl substituent length affects agrochemical mobility .

Functional Group Variations and Their Effects

Key Observations :

- Nitro Group : Compounds with nitro substituents (e.g., target compound, nitrofluorfen) are often herbicides due to their ability to generate reactive oxygen species in plants .

- Trifluoromethoxy vs.

- Chloroalkyl Chain: The 3-chloropropyl group in the target compound may enhance soil adsorption compared to shorter chains (e.g., chlorophenoxy in nitrofluorfen), affecting environmental persistence .

Physical and Chemical Properties

A comparison of predicted properties for the target compound and its closest analogue from :

Notes:

- The nitro group in the target compound likely increases density and boiling point compared to the difluoromethoxy analogue due to stronger intermolecular forces.

- The trifluoromethoxy group’s electronegativity may lower vapor pressure, enhancing environmental stability .

Research and Application Gaps

- Biological Activity : While nitro-substituted aromatics are well-documented in agrochemistry, the specific activity of the target compound remains unverified in the provided evidence.

Biological Activity

1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene, with the CAS number 1806498-26-9, is a complex organic compound characterized by a benzene ring substituted with a chloropropyl group, a nitro group, and a trifluoromethoxy group. This unique structure contributes to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Molecular Structure

- Molecular Formula : C10H9ClF3NO3

- Molecular Weight : 283.63 g/mol

- Density : Approximately 1.401 g/cm³

Structural Characteristics

The trifluoromethoxy group enhances the lipophilicity of the compound, which can influence its interaction with biological membranes and its overall biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClF3NO3 |

| Molecular Weight | 283.63 g/mol |

| Density | 1.401 g/cm³ |

| Boiling Point | Predicted at 326.2 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

- Nucleophilic Substitution : The presence of the nitro group allows for nucleophilic attack, influencing enzyme activity and potentially leading to cytotoxic effects in certain cancer cells.

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, enhancing its bioavailability and effectiveness.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance:

- Anticancer Activity : A study demonstrated that derivatives of nitro-substituted benzene compounds showed significant cytotoxic effects against breast cancer cell lines, suggesting that the nitro group plays a crucial role in inducing apoptosis in malignant cells .

- Antimicrobial Effects : Other research has highlighted the potential of trifluoromethoxy-containing compounds in exhibiting antimicrobial properties against resistant strains of bacteria .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against resistant bacterial strains |

| Enzyme Inhibition | Modulates enzyme activity through nucleophilic attack |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.